

Application Notes and Protocols for Alpelisib Treatment in Patient-Derived Xenografts (PDXs)

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Compound of Interest

Compound Name: *Alpelisib*

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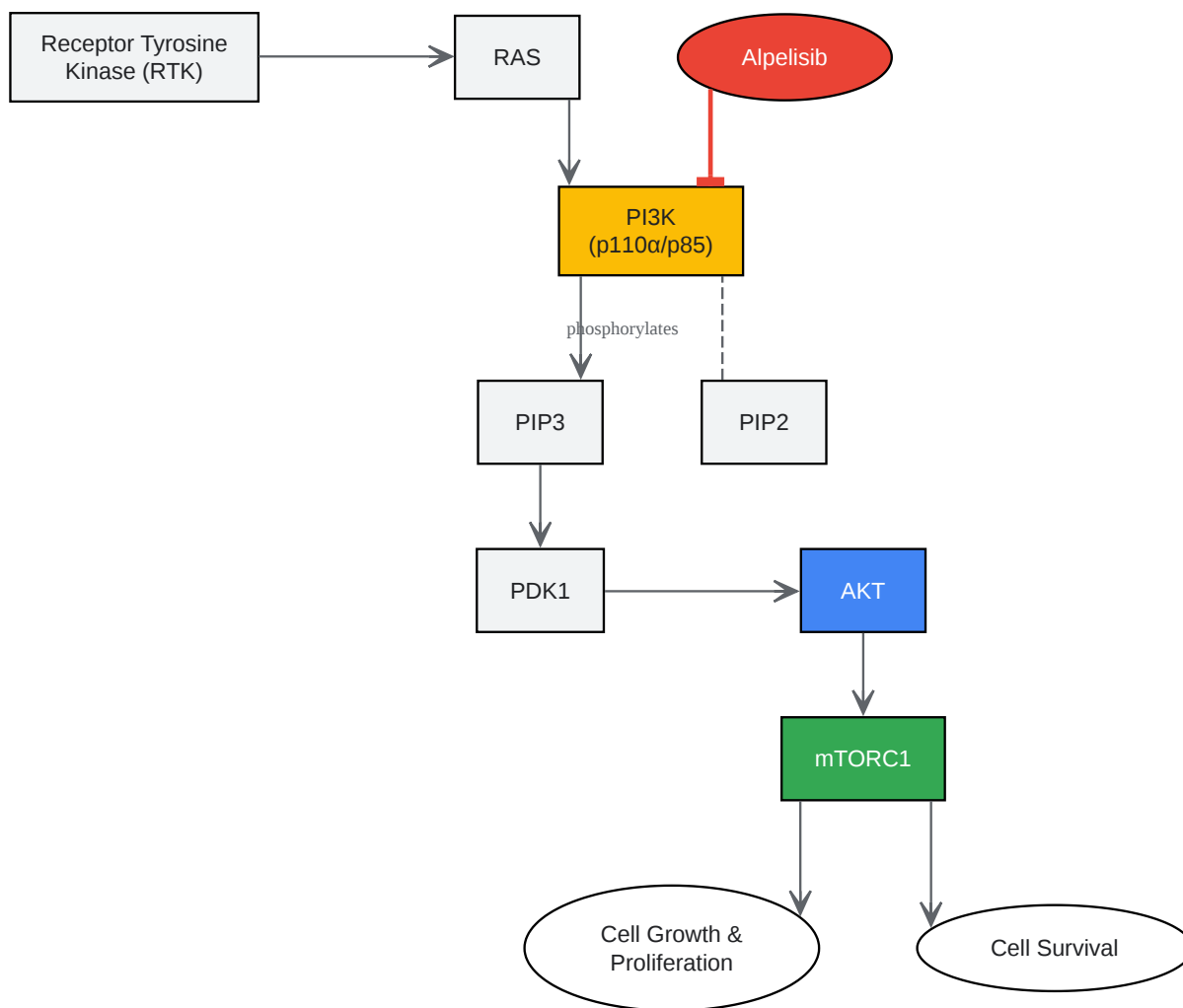
Introduction

Alpelisib, marketed as Piqray, is a potent and selective inhibitor of the p110 α catalytic subunit of phosphatidylinositol 3-kinase (PI3K).[1][2][3][4] Activating mutations in the PIK3CA gene, which encodes the p110 α subunit, are frequently observed in various cancers, leading to the hyperactivation of the PI3K/AKT/mTOR signaling pathway and promoting uncontrolled cell growth and proliferation.[1][2][3] **Alpelisib** is the first approved PI3K inhibitor for patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated advanced or metastatic breast cancer.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are a valuable preclinical tool for evaluating the efficacy of targeted therapies like **Alpelisib** in a setting that closely mimics the patient's tumor biology.[5][6][7][8] These application notes provide a detailed protocol for the treatment of PDX models with **Alpelisib**.

Mechanism of Action

Alpelisib selectively inhibits the alpha isoform of PI3K, which is a key component of the PI3K/AKT/mTOR signaling pathway.[1][2][9] In cancers with PIK3CA mutations, this pathway is constitutively active, driving tumor growth. By inhibiting PI3K α , **Alpelisib** blocks the downstream signaling cascade, leading to decreased proliferation and increased apoptosis of cancer cells.[3]

Signaling Pathway



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Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by **Alpelisib**.

Experimental Protocols

PDX Model Establishment and Expansion

A detailed protocol for establishing and expanding PDX models is crucial for successful in vivo studies.

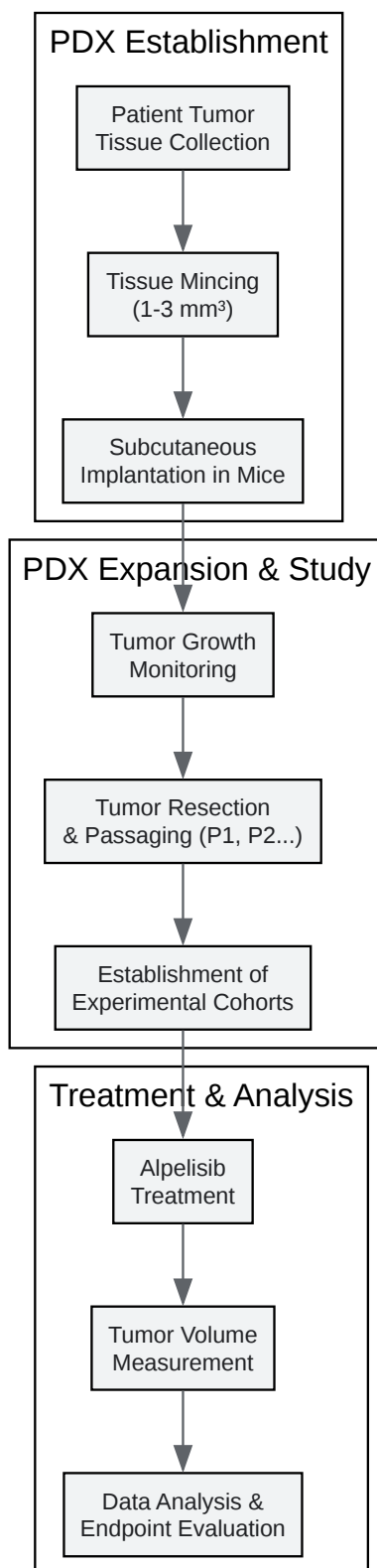
Materials:

- Fresh patient tumor tissue
- Immunodeficient mice (e.g., NOD-SCID or NSG mice)[5][7]
- Sterile surgical instruments
- Matrigel (optional)
- Anesthesia (e.g., isoflurane)
- Analgesics

Procedure:

- Tumor Tissue Preparation:
 - Obtain fresh tumor tissue from consenting patients under sterile conditions.[6][10]
 - Wash the tissue with sterile phosphate-buffered saline (PBS) containing antibiotics.
 - Mechanically mince the tumor into small fragments (1-3 mm³).[10]
- Implantation:
 - Anesthetize the immunodeficient mouse.
 - Make a small incision in the flank region.[7]
 - Create a subcutaneous pocket using blunt dissection.
 - (Optional) Mix the tumor fragments with Matrigel to enhance engraftment.
 - Implant one to two tumor fragments into the subcutaneous pocket.[7]
 - Close the incision with surgical clips or sutures.
 - Administer analgesics as per institutional guidelines.

- Tumor Growth Monitoring and Passaging:
 - Monitor the mice regularly for tumor growth by caliper measurements.[\[7\]](#)
 - When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.[\[10\]](#)
 - A portion of the tumor can be cryopreserved for future use, and another portion can be passaged into new cohorts of mice for expansion.[\[7\]](#)



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Caption: Experimental Workflow for **Alpelisib** Treatment in PDX Models.

Alpelisib Formulation and Administration

Formulation:

- **Alpelisib** is typically formulated for oral gavage. A common vehicle is 0.5% (w/v) methylcellulose in water.
- Prepare the formulation fresh daily or as per stability data.

Administration:

- The recommended route of administration for **Alpelisib** in mice is oral gavage (PO).[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Dosing is performed once daily (q.d.).[\[11\]](#)[\[12\]](#)[\[14\]](#)

In Vivo Efficacy Study Design

Study Groups:

- Vehicle Control Group: Mice receive the vehicle solution only.
- **Alpelisib** Treatment Group(s): Mice receive **Alpelisib** at one or more dose levels.

Procedure:

- Tumor Implantation and Cohort Formation:
 - Implant tumor fragments into a cohort of mice.
 - Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[\[7\]](#) This ensures an even distribution of tumor sizes at the start of the study.
- Treatment:
 - Administer **Alpelisib** or vehicle to the respective groups daily via oral gavage.
- Tumor Volume Measurement:

- Measure tumor dimensions with digital calipers two to three times per week.^[7]
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Body Weight and Clinical Observations:
 - Monitor mouse body weight and general health status regularly to assess toxicity.
- Study Endpoint:
 - The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration of treatment.
 - At the endpoint, collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).

Quantitative Data Presentation

The efficacy of **Alpelisib** in various PIK3CA-mutant PDX models has been demonstrated in several studies. The following table summarizes representative data on dosing and tumor growth inhibition.

| PDX Model (Cancer Type) | PIK3CA Mutation | Alpelisib Dose (mg/kg, PO, q.d.) | Treatment Duration | Tumor Growth Inhibition (TGI) (%) / Response | Reference |
|----------------------------|-----------------|-------------------------------------|-----------------------|--|----------------------|
| Breast Cancer (ER+) | E542K | 35 | Study completion | Sensitive (T/C \leq 20%) | [12] |
| Breast Cancer (ER+) | E454K | 35 | Study completion | Sensitive (T/C \leq 20%), with regression | [12] |
| Breast Cancer (ER+) | H1047R | 35 | Study completion | Sensitive (T/C \leq 20%), with regression | [12] |
| Pancreatic Cancer | - | 40 | 2 weeks (5 days/week) | Significant reduction in tumor area | [13] |
| Biliary Tract Cancer | - | 50 | - | - | [14] |
| Osteosarcoma | - | 12.5 and 50 | 22-29 days | Significant reduction in tumor volume | [11] |

T/C: Treatment/Control. A T/C value of \leq 20% is often considered indicative of significant antitumor activity.

Pharmacodynamic and Biomarker Analysis

To confirm the on-target activity of **Alpelisib**, pharmacodynamic (PD) and biomarker analyses can be performed on tumor tissues collected at the end of the study.

Key Assays:

- Western Blotting/Immunohistochemistry (IHC): To assess the phosphorylation status of key downstream effectors of the PI3K pathway, such as phospho-AKT (p-AKT) and phospho-S6 (p-S6). A decrease in the levels of these phosphoproteins in **Alpelisib**-treated tumors indicates target engagement.
- Gene Expression Analysis: To evaluate changes in the expression of genes regulated by the PI3K pathway.
- PIK3CA Mutation Analysis: To confirm the presence of the activating mutation in the PDX model, which is a key determinant of sensitivity to **Alpelisib**.^{[2][15]}

Conclusion

This document provides a comprehensive protocol for the preclinical evaluation of **Alpelisib** in patient-derived xenograft models. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to assess the efficacy and mechanism of action of **Alpelisib** in a clinically relevant setting. The use of well-characterized PDX models with defined PIK3CA mutation status is critical for the successful application of this protocol.

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